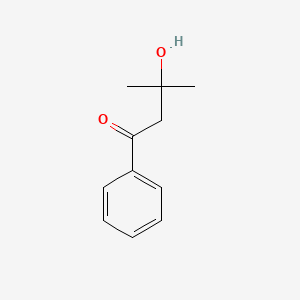![molecular formula C12H9BF3NO2 B11720484 {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoromethylphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)phenylpyridine, is brominated to introduce a bromine atom at the 5-position of the pyridine ring.
Lithiation: The brominated intermediate is treated with a strong base, such as n-butyllithium, to generate the corresponding lithium intermediate.
Borylation: The lithium intermediate is then reacted with a boron reagent, such as trimethyl borate, to form the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism of action of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, the boronic acid group can interact with enzymes, inhibiting their activity or altering their function.
類似化合物との比較
Phenylboronic Acid: Lacks the trifluoromethyl and pyridine substituents, making it less versatile in certain reactions.
Pyridinylboronic Acid: Lacks the trifluoromethylphenyl group, which can affect its reactivity and stability.
Trifluoromethylphenylboronic Acid: Lacks the pyridine ring, which can influence its binding properties and applications.
Uniqueness: {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is unique due to the combination of the trifluoromethylphenyl group and the pyridine ring, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in both academic and industrial research.
特性
分子式 |
C12H9BF3NO2 |
|---|---|
分子量 |
267.01 g/mol |
IUPAC名 |
[5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)11-4-2-1-3-10(11)8-5-9(13(18)19)7-17-6-8/h1-7,18-19H |
InChIキー |
XGTWHWOVEYWQCL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)C2=CC=CC=C2C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)
![3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11720417.png)

![5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one](/img/structure/B11720428.png)
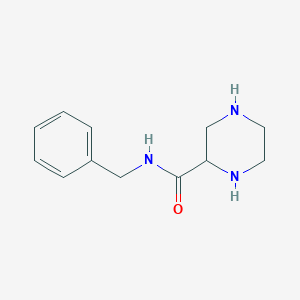
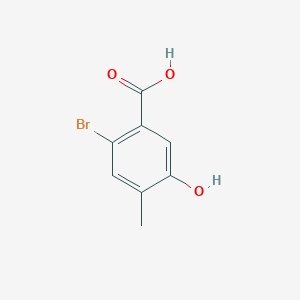
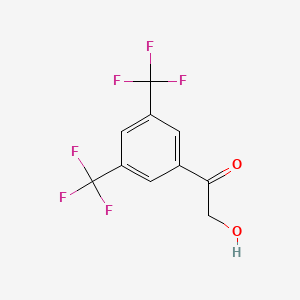
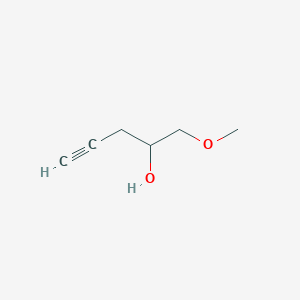
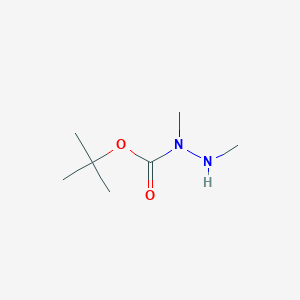

![4-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B11720460.png)
